molecular formula C28H49N11O11 B549919 Grgdspk CAS No. 111119-28-9

Grgdspk

Cat. No.: B549919
CAS No.: 111119-28-9
M. Wt: 715.8 g/mol
InChI Key: ZRVZOBGMZWVJOS-VMXHOPILSA-N
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Description

EMD 56574, also known as GRGDSPK, is a peptide that includes the sequence Arg-Gly-Asp-Ser-Pro-Lys. This compound is a competitive and reversible inhibitory peptide that inhibits integrin-fibronectin binding. It is used to study the role of integrins in bone formation and resorption .

Mechanism of Action

Target of Action

Grgdspk, also known as Gly-arg-gly-asp-ser-pro-lys or Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, primarily targets integrins . Integrins are a family of cell surface receptors that play a crucial role in cell adhesion to the extracellular matrix . They are involved in various biological processes, including cell survival, differentiation, and motility .

Mode of Action

This compound interacts with its targets, the integrins, through a competitive and reversible inhibition mechanism . It inhibits the binding of integrins to fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix . This interaction is facilitated by the Arg-Gly-Asp (RGD) sequence present in this compound .

Biochemical Pathways

The interaction of this compound with integrins affects several biochemical pathways. One of the key pathways influenced is the angiogenesis pathway . Integrins αvβ3 and αvβ5, which are arginine-glycine-aspartic acid-dependent adhesion receptors, play a critical role in angiogenesis . By inhibiting these integrins, this compound can potentially affect the formation of new blood vessels, which is essential for processes like tumor growth and metastatic spread .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of certain cellular processes. For instance, this compound has been found to inhibit mineralization in a dose-dependent manner as determined by measuring calcium content and bone area of tissue in parietal bones . This suggests that this compound could have a significant impact on processes like bone formation and resorption .

Preparation Methods

EMD 56574 is synthesized through custom peptide synthesis, which involves the sequential addition of amino acids to form the desired peptide sequence. The synthesis process typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Chemical Reactions Analysis

EMD 56574 undergoes various chemical reactions, primarily involving its interaction with integrins. The peptide can inhibit integrin-fibronectin binding, which is crucial for studying the role of integrins in bone formation and resorption . Common reagents used in these reactions include fibronectin and integrin-binding assays. The major products formed from these reactions are typically the inhibited complexes of integrin and fibronectin.

Scientific Research Applications

EMD 56574 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

EMD 56574 is unique in its specific sequence and its ability to inhibit integrin-fibronectin binding. Similar compounds include other RGD-containing peptides, such as:

These similar compounds share the common feature of containing the RGD sequence, which is crucial for integrin binding, but differ in their specific sequences and inhibitory properties.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVZOBGMZWVJOS-VMXHOPILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49N11O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149506
Record name Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111119-28-9
Record name Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grgdspk
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Grgdspk
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Reactant of Route 6
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